molecular formula C16H25NO3 B7494944 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No. B7494944
M. Wt: 279.37 g/mol
InChI Key: AGSGJIJVUVUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, commonly known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). It is a bicyclic compound that has been extensively studied for its role in neuroscience research.

Mechanism of Action

Bicuculline acts as a competitive antagonist of 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone receptors, specifically the 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone-A receptor. By binding to the receptor site, Bicuculline prevents the binding of 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, which is the primary inhibitory neurotransmitter in the central nervous system. This leads to the disinhibition of neurons, resulting in increased neuronal activity.
Biochemical and Physiological Effects:
Bicuculline has been shown to have a wide range of biochemical and physiological effects. In animal models, Bicuculline has been shown to induce seizures, increase anxiety-like behavior, and impair learning and memory. Bicuculline has also been shown to alter the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bicuculline in lab experiments is its ability to selectively block 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanoneergic transmission. This allows researchers to study the effects of reduced 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanoneergic activity on various physiological processes. However, Bicuculline has some limitations, including its potential to induce seizures and its narrow therapeutic window. Additionally, Bicuculline can be difficult to administer and requires specialized equipment.

Future Directions

Future research on Bicuculline could focus on its potential therapeutic applications, particularly in the treatment of epilepsy and anxiety disorders. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of Bicuculline, particularly in relation to its effects on neurotransmitter release. Finally, the development of more selective 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone-A receptor antagonists could provide researchers with a more precise tool for studying 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanoneergic transmission.

Synthesis Methods

Bicuculline can be synthesized through various methods, including the reaction of norbinaltorphimine with 2,3-dibromopropene or the reaction of 3,4-dihydroisoquinoline with 2,3-dibromopropane. However, the most common method of synthesis involves the reaction of norbinaltorphimine with 2,3-dibromobutane in the presence of sodium hydride. The resulting compound is then treated with sodium hydroxide to yield Bicuculline.

Scientific Research Applications

Bicuculline is widely used in neuroscience research to study the role of 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone in the central nervous system. It is commonly used to block 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanoneergic transmission in animal models, allowing researchers to study the effects of reduced 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanoneergic activity. Bicuculline has been used to study the role of 2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone in various physiological processes, including learning and memory, epilepsy, and anxiety.

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-15(11-14-10-12-1-2-13(14)9-12)17-5-3-16(4-6-17)19-7-8-20-16/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSGJIJVUVUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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